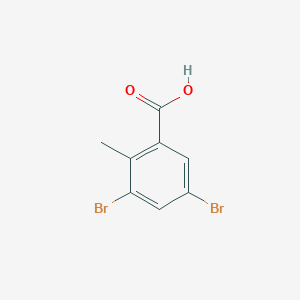

3,5-Dibromo-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

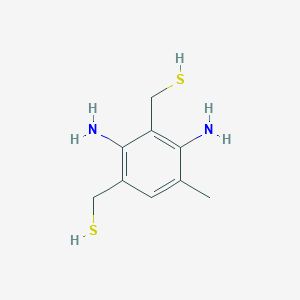

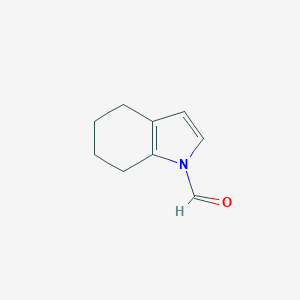

“3,5-Dibromo-2-methylbenzoic acid” is a chemical compound with the CAS Number: 100958-94-9 . It has a molecular weight of 293.94 and its IUPAC name is 3,5-dibromo-2-methylbenzoic acid .

Synthesis Analysis

The synthesis of similar compounds like 3,5-Dibromobenzoic acid has been reported. It was synthesized from anthranilic acid by bromination, diazotization, and additional reactions derived . The bromination reaction is carried out at about 20°C .

Molecular Structure Analysis

The molecular formula of “3,5-Dibromo-2-methylbenzoic acid” is C8H6Br2O2 . Its InChI code is 1S/C8H6Br2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) .

Physical And Chemical Properties Analysis

“3,5-Dibromo-2-methylbenzoic acid” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Compounds

“3,5-Dibromo-2-methylbenzoic acid” can be used in the synthesis of various biologically active compounds . These compounds can have a wide range of applications in medical and pharmaceutical research.

Preparation of Adrenoceptor Agonists

This compound can be used in the preparation of -2 adrenoceptor agonists . These agonists are often used in the treatment of conditions like asthma and hypertension.

Development of Smoothened Receptor Antagonists

“3,5-Dibromo-2-methylbenzoic acid” can also be used in the development of Smoothened receptor antagonists . These antagonists can inhibit the Hedgehog signaling pathway, which is often implicated in various types of cancer.

Creation of HIV-1 Entry Inhibitors

Research has shown that this compound can be used in the creation of HIV-1 entry inhibitors . These inhibitors can prevent the HIV-1 virus from entering host cells, thereby slowing the progression of the disease.

Chemical Synthesis

“3,5-Dibromo-2-methylbenzoic acid” can be used in various chemical synthesis processes . Its unique structure makes it a valuable component in the creation of a wide range of chemical compounds.

Material Science Research

This compound can also be used in material science research . Its properties can be leveraged to create new materials with unique characteristics.

Safety and Hazards

“3,5-Dibromo-2-methylbenzoic acid” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, indicating harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway .

Mode of Action

The mode of action of 3,5-Dibromo-2-methylbenzoic acid involves interactions with its targets through free radical bromination, nucleophilic substitution, and oxidation . In the case of benzylic halides, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromo-2-methylbenzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name |

3,5-dibromo-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZXVIRBOFKOMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591203 |

Source

|

| Record name | 3,5-Dibromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-methylbenzoic acid | |

CAS RN |

100958-94-9 |

Source

|

| Record name | 3,5-Dibromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)